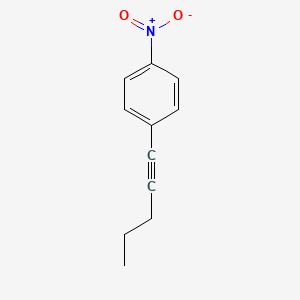

1-Nitro-4-(pent-1-yn-1-yl)benzene

Description

1-Nitro-4-(pent-1-yn-1-yl)benzene (C₁₁H₁₁NO₂) is a nitroaromatic compound featuring a pentynyl (C₅H₉) substituent at the para position of a nitrobenzene ring. Nitroaromatic compounds are widely studied for their roles as intermediates in organic synthesis, pharmaceuticals, and materials science due to the electron-withdrawing nitro group, which modulates reactivity and stability .

Properties

CAS No. |

192509-27-6 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-nitro-4-pent-1-ynylbenzene |

InChI |

InChI=1S/C11H11NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-3H2,1H3 |

InChI Key |

YCXUIYGMMOGYMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Nitro-4-(1-propyn-1-yl)benzene (C₉H₇NO₂)

- Molecular Structure : Features a shorter propynyl (C₃H₃) chain. The crystal structure (space group I2/a) reveals a twofold symmetry axis, with the nitro group nearly coplanar with the benzene ring (O–N–C–C torsion angle: 171.25°) .

- Synthesis: Prepared via a modified Sonogashira reaction using 4-iodonitrobenzene and 1,3-dilithiopropyne, catalyzed by Pd(PPh₃)₂Cl₂ and CuI (72% yield) .

- Applications : Propynylarenes are key intermediates in natural product synthesis and bioactive molecules .

(Z)-1-Nitro-4-(2-phenylbut-1-en-1-yl)benzene

- Structural Difference : Contains an alkenyl (butenyl) group instead of an alkynyl chain. The Z-isomer is synthesized via Pd-catalyzed cross-coupling, highlighting the versatility of transition-metal catalysis for introducing unsaturated substituents .

- Reactivity : Alkenyl nitro compounds are precursors for amines and carbonyl derivatives via reduction or oxidation .

4-Nitrophenyl propargyl ether (C₉H₇NO₃)

- Functional Group : Features an ether-linked propargyl group. The compound’s crystal packing lacks hydrogen bonds, relying on van der Waals interactions .

- Synthetic Utility : Propargyl ethers undergo click chemistry (e.g., Huisgen cycloaddition), enabling bioconjugation applications .

Crystallographic and Physicochemical Properties

*Inferred properties based on analogs.

Challenges and Opportunities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.